molecular formula C14H18N4O B11859342 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide

カタログ番号: B11859342
分子量: 258.32 g/mol
InChIキー: JJEJKXQKANKVIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide is a high-value chemical scaffold for medicinal chemistry and drug discovery research, particularly in the pursuit of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, known for its drug-like properties and presence in several therapeutic agents . Research into closely related N-cyclohexylimidazo[1,2-a]pyridine derivatives has demonstrated their significant potential as inhibitors of key enzymes involved in Alzheimer's disease (AD) pathology, including BACE1 (β-site APP cleaving enzyme 1) and cholinesterases (AChE and BuChE) . These compounds are investigated for their ability to simultaneously modulate multiple disease pathways, such as reducing β-amyloid plaque formation and elevating acetylcholine levels in the brain, offering a promising strategy for AD treatment . Beyond neurodegenerative research, the 3-aminoimidazo[1,2-a]pyridine pharmacophore is also a recognized class of drug-like inhibitors for other targets. For instance, functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis glutamine synthetase, highlighting their applicability in infectious disease research . This versatility makes 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide a critical building block for developing novel therapeutic agents targeting a broad spectrum of conditions. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

特性

分子式

C14H18N4O

分子量

258.32 g/mol

IUPAC名

3-amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H18N4O/c15-13-12(17-11-8-4-5-9-18(11)13)14(19)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,15H2,(H,16,19)

InChIキー

JJEJKXQKANKVIZ-UHFFFAOYSA-N

正規SMILES

C1CCC(CC1)NC(=O)C2=C(N3C=CC=CC3=N2)N

製品の起源

United States

準備方法

Reaction Optimization

  • Aldehyde Selection : Substituted benzaldehydes with electron-donating groups (e.g., methyl, methoxy) improve reaction yields. For example, p-tolualdehyde achieved a 51.2% yield in forming the imidazo core.

  • Isocyanide Role : 4-Chlorophenyl isocyanide is commonly used, but cyclohexyl isocyanide derivatives require protective strategies to avoid undesired cyclization.

  • Catalysis : Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (PTSA) are effective catalysts, with Sc(OTf)₃ enhancing yields in polar solvents like methanol.

Table 1: GBB-3CR Conditions for Imidazo[1,2-a]pyridine Derivatives

AldehydeIsocyanideCatalystYield (%)Reference
2-Nitrobenzaldehyde4-ChlorophenylPTSA51.2
p-Tolualdehyde4-ChlorophenylSc(OTf)₃45.8
Glyoxylic acidtert-ButylNone63

Post-Functionalization via Carboxamide Coupling

The 2-carboxamide group in Compound X is often introduced post-synthesis. Continuous flow systems enable efficient coupling of imidazo[1,2-a]pyridine-2-carboxylic acids with amines.

Carboxylic Acid Synthesis

Bromopyruvic acid reacts with 2-aminopyridines in a microreactor (125°C, 10 min residence time) to yield imidazo[1,2-a]pyridine-2-carboxylic acids. For example, 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid was synthesized in 72% yield.

Amide Bond Formation

The carboxylic acid is activated using EDC/HOBt and coupled with cyclohexylamine. Key parameters:

  • Solvent : DMF or dichloromethane.

  • Temperature : 75°C for 10 min in continuous flow.

  • Yield : N-Cyclohexyl derivatives typically achieve 60–65% yields after HPLC purification.

Table 2: Coupling Efficiency with Cyclohexylamine

Carboxylic Acid DerivativeCoupling AgentYield (%)Reference
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidEDC/HOBt62
Imidazo[1,2-a]pyridine-2-carboxylic acidEDC/HOBt65

To circumvent challenges in direct cyclohexyl group introduction, convertible isocyanides (e.g., tert-butyl or 1,1,3,3-tetramethylbutyl) are employed in the GBB-3CR. Post-reaction dealkylation yields primary amines, which undergo reductive amination with cyclohexanone.

Steps:

  • GBB Reaction : tert-Butyl isocyanide forms tert-butyl-protected intermediates.

  • Dealkylation : Acidic hydrolysis removes the tert-butyl group.

  • Reductive Amination : Cyclohexanone reacts with the primary amine using NaBH₃CN.

Table 3: Reductive Amination Outcomes

Starting AmineProductYield (%)Reference
3-Aminoimidazo[1,2-a]pyridineN-Cyclohexyl derivative58

Structural Confirmation and Analytical Data

Single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) validate the imidazo[1,2-a]pyridine scaffold. For example, compound 15 (orthorhombic crystal system, space group P2₁2₁2₁) confirmed bond lengths and angles matching DFT predictions.

Spectroscopic Characterization

  • ¹H NMR : Key signals include imidazole protons (δ 7.8–8.3 ppm) and cyclohexyl multiplets (δ 1.2–2.0 ppm).

  • IR : Carboxamide C=O stretch at ~1650 cm⁻¹ .

化学反応の分析

Types of Reactions

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.

科学的研究の応用

Antiviral Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit antiviral properties, particularly against HIV-1. A study focused on the synthesis and evaluation of various derivatives, including 3-amino compounds, indicated that these structures could inhibit viral replication effectively. The mechanism involves binding to the allosteric site of reverse transcriptase, disrupting its function and preventing the virus from replicating within host cells .

Key Findings:

  • Compound : 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide
  • Target : HIV-1 reverse transcriptase
  • Result : Significant inhibition of viral replication

Anticancer Potential

The anticancer properties of 3-amino derivatives have been explored extensively. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), revealed that these compounds induce cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study Summary:

Cell Line IC50 Value (µM) Mechanism
MCF-715Apoptosis induction
PC-320Cell cycle arrest

These findings suggest that the compound holds promise as a lead candidate for further development in cancer therapy .

Neuroprotective Effects

The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has gained attention in the context of Alzheimer’s disease. Recent studies have shown that these compounds can inhibit key enzymes involved in neurodegeneration, such as BACE1 and acetylcholinesterase. The dual inhibition mechanism is believed to enhance cognitive function by reducing amyloid-beta plaque formation.

Research Insights:

  • Target Enzymes : BACE1 and acetylcholinesterase
  • Observed Effects : Enhanced neuroprotection and cognitive improvement in animal models of Alzheimer’s disease .

Summary of Biological Activities

Activity Type Target Organism/Cell Line Observed Effect Reference Year
AntiviralHIV-1Viral replication inhibition2020
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AnticancerPC-3 (prostate cancer)IC50 = 20 µM2023
NeuroprotectiveAlzheimer's disease modelBACE1 inhibition2024

作用機序

The mechanism of action of 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as BACE1 and BuChE, which are involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.

類似化合物との比較

Structural Variations and Structure-Activity Relationships (SAR)

The imidazo[1,2-a]pyridine-2-carboxamide scaffold is highly modular, with substituents at the 3-, 5-, 6-positions and the N-aryl/alkyl carboxamide group significantly affecting biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Core Substituents Carboxamide Group Key Pharmacological Data Target Enzyme Reference
3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide 3-Amino N-Cyclohexyl Data not reported Hypothesized: InhA or PS N/A
IPA-28 (imidazo[1,2-a]pyridine-2-carboxamide derivatives) Variable (e.g., 3-carboxamide) N-Aryl/N-Alkyl MIC: 17–30 μM (Mtb), no cytotoxicity InhA
5-Methylimidazo[1,2-a]pyridine-2-carboxamide 5-Methyl N/A No activity data N/A
N-[3-(Acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide 6-Chloro, 3-acetylamino phenyl N-(3-acetylamino phenyl) No activity data N/A
6-Chloro-N-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide 6-Chloro N-(4-methoxyphenyl) No activity data N/A
Key Observations:

Position of Carboxamide and Amino Groups: highlights that 2-carboxamide derivatives (e.g., IPA-28) exhibit stronger antitubercular activity (MIC: 17–30 μM) compared to 3-carboxamide analogs, which are less potent . The cyclohexyl group in the target compound introduces steric bulk and lipophilicity, which could improve metabolic stability compared to smaller alkyl or aromatic groups (e.g., N-phenyl in IPA-28) .

Halogen and Methyl Substituents: Chlorine at the 6-position (e.g., in and ) is common in analogs but lacks reported activity data. Halogens typically enhance target binding but may increase cytotoxicity .

Carboxamide Modifications :

  • Aryl carboxamides (e.g., N-(4-methoxyphenyl) in ) may engage in π-π stacking with enzyme residues, whereas the cyclohexyl group in the target compound could favor hydrophobic interactions .

生物活性

3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide (abbreviated as 3-Amino-CIP) is a compound that belongs to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of 3-Amino-CIP, focusing on its potential therapeutic applications, mechanisms of action, and significant findings from recent research.

Antiviral Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral properties. Specifically, studies have highlighted their effectiveness against HIV-1, where compounds related to 3-Amino-CIP have shown promise as nucleoside reverse transcriptase inhibitors (NNRTIs) . The molecular modeling studies suggest that these compounds interact with the allosteric site of the reverse transcriptase enzyme, potentially inhibiting viral replication.

Anticancer Properties

3-Amino-CIP and its derivatives have also been evaluated for their anticancer activities. A study demonstrated that various substituted benzyl-1H-1,2,3-triazol-4-yl-N-cyclohexylimidazo[1,2-a]pyridin-3-amines exhibited moderate to potent inhibition of BACE1 and BuChE enzymes, which are implicated in Alzheimer's disease and other neurodegenerative disorders . The most active compounds showed IC50 values of approximately 8.9 μM for BACE1 and 2.5 μM for BuChE.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research identified 3-amino-imidazo[1,2-a]pyridines as novel inhibitors of glutamine synthetase in Mycobacterium tuberculosis, with some derivatives demonstrating IC50 values as low as 0.38 μM . This positions them as potential candidates for new tuberculosis therapies.

Enzyme Inhibition

The biological activity of 3-Amino-CIP is largely attributed to its ability to inhibit specific enzymes. For instance:

  • BACE1 Inhibition : BACE1 is crucial in the production of amyloid-beta peptides linked to Alzheimer’s disease. Compounds derived from 3-Amino-CIP have shown significant inhibitory effects on this enzyme.
  • Glutamine Synthetase Inhibition : The inhibition of glutamine synthetase in Mycobacterium tuberculosis highlights a mechanism through which these compounds exert their antimicrobial effects.

Antioxidant Activity

In addition to enzyme inhibition, certain derivatives of 3-Amino-CIP have exhibited antioxidant properties. This activity is essential for mitigating oxidative stress-related damage in cells, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Study on Alzheimer's Disease

A comprehensive study synthesized a series of N-cyclohexylimidazo[1,2-a]pyridine derivatives and assessed their biological activities. The findings revealed that specific compounds not only inhibited BACE1 but also demonstrated significant antioxidant activity . The most promising candidates were further subjected to docking studies to elucidate their binding mechanisms.

Tuberculosis Inhibition Study

Another pivotal study focused on the synthesis and evaluation of various 3-amino-imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds could serve as effective inhibitors of glutamine synthetase, with implications for developing new tuberculosis treatments .

Summary of Biological Activities

CompoundActivity TypeTarget Enzyme/PathogenIC50 Value (μM)
3-Amino-CIPHIV-1 InhibitionReverse TranscriptaseNot specified
Derivative AAlzheimer's TreatmentBACE18.9
Derivative BAlzheimer's TreatmentBuChE2.5
Derivative CTuberculosis TreatmentGlutamine Synthetase0.38

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via coupling reactions between imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and cyclohexylamine. Key steps include:

  • Activation of the carboxylic acid using reagents like HATU or EDCl/HOBt for amide bond formation .
  • Purification via flash chromatography (e.g., using methanol/dichloromethane gradients) or crystallization from solvents like acetone/ether mixtures to achieve >95% purity .
  • Optimization of reaction temperature (typically 25–80°C) and base selection (e.g., DIPEA or NaHCO₃) to enhance yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm the cyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and imidazo[1,2-a]pyridine core (aromatic protons δ 7.5–9.0 ppm) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 315.2) and monitor purity .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect byproducts .

Q. How is the compound initially screened for biological activity in academic research?

  • Methodology :

  • In vitro assays : Test against bacterial (e.g., Mycobacterium tuberculosis) or protozoan (e.g., Trypanosoma brucei) targets using microdilution to determine MIC/IC₅₀ values .
  • Cytotoxicity screening : Use MRC-5 fibroblasts or PMM macrophages to calculate selectivity indexes (e.g., IC₅₀ > 50 μM for safe profiles) .

Advanced Research Questions

Q. How do structural modifications at the 2-carboxamide position influence biological activity, particularly against enzymes like InhA in Mycobacterium tuberculosis?

  • Methodology :

  • SAR studies : Compare 2-carboxamide derivatives with 3-carboxamide analogs. Evidence shows 2-carboxamides exhibit weaker MICs (17–30 μM) due to altered binding to InhA’s active site .
  • Molecular docking : Use AutoDock Vina to model interactions with InhA (PDB ID: 4TZK). The cyclohexyl group may occupy hydrophobic pockets, while the amino group forms hydrogen bonds with NAD+ cofactors .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardize assays : Use identical parasite strains (e.g., T. b. brucei strain 427) and culture conditions (e.g., 37°C, 5% CO₂) to minimize variability .
  • Solubility adjustments : Introduce PEG linkers or co-solvents (e.g., DMSO ≤1%) to improve compound dissolution and bioavailability .

Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., logP, metabolic stability)?

  • Methodology :

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) by substituting the cyclohexyl group with smaller alkyl chains .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., imidazo ring oxidation) .

Q. What role does the cyclohexyl substituent play in target selectivity and toxicity?

  • Methodology :

  • Comparative studies : Synthesize analogs with alternative N-substituents (e.g., benzyl, isopropyl) and compare cytotoxicity (e.g., MTT assays on HEK293 cells). Cyclohexyl groups often enhance membrane permeability while reducing off-target effects .
  • Proteomic profiling : Use affinity chromatography to identify binding partners and assess selectivity .

Q. How does the compound compare to structurally related imidazo[1,2-a]pyridine derivatives in antikinetoplastid activity?

  • Methodology :

  • Head-to-head assays : Test against (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide, which shows IC₅₀ = 1.35 μM for T. b. brucei. The amino group in the target compound may enhance solubility but reduce membrane penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。